Cas no 2228869-09-6 (2-(5-bromopyrimidin-2-yl)propanenitrile)

2-(5-Bromopyrimidin-2-yl)propanenitrile is a brominated pyrimidine derivative with a nitrile functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include its reactivity as a building block for further functionalization, particularly in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The bromine atom at the 5-position offers a strategic site for metal-catalyzed transformations, while the nitrile group provides additional synthetic flexibility. This compound is particularly valuable in the development of heterocyclic compounds, agrochemicals, and bioactive molecules. Its well-defined structure and stability under standard conditions ensure consistent performance in complex synthetic pathways.
2-(5-bromopyrimidin-2-yl)propanenitrile structure
2228869-09-6 structure
Product name:2-(5-bromopyrimidin-2-yl)propanenitrile
CAS No:2228869-09-6
MF:C7H6BrN3
MW:212.046639919281
CID:6561376
PubChem ID:165806217

2-(5-bromopyrimidin-2-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(5-bromopyrimidin-2-yl)propanenitrile
    • EN300-1925263
    • 2228869-09-6
    • Inchi: 1S/C7H6BrN3/c1-5(2-9)7-10-3-6(8)4-11-7/h3-5H,1H3
    • InChI Key: XBBFNKPHRZGWQI-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(C(C#N)C)=NC=1

Computed Properties

  • Exact Mass: 210.97451g/mol
  • Monoisotopic Mass: 210.97451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.6Ų
  • XLogP3: 1.2

2-(5-bromopyrimidin-2-yl)propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1925263-0.5g
2-(5-bromopyrimidin-2-yl)propanenitrile
2228869-09-6
0.5g
$1097.0 2023-09-17
Enamine
EN300-1925263-1.0g
2-(5-bromopyrimidin-2-yl)propanenitrile
2228869-09-6
1g
$1142.0 2023-05-31
Enamine
EN300-1925263-10.0g
2-(5-bromopyrimidin-2-yl)propanenitrile
2228869-09-6
10g
$4914.0 2023-05-31
Enamine
EN300-1925263-10g
2-(5-bromopyrimidin-2-yl)propanenitrile
2228869-09-6
10g
$4914.0 2023-09-17
Enamine
EN300-1925263-0.25g
2-(5-bromopyrimidin-2-yl)propanenitrile
2228869-09-6
0.25g
$1051.0 2023-09-17
Enamine
EN300-1925263-1g
2-(5-bromopyrimidin-2-yl)propanenitrile
2228869-09-6
1g
$1142.0 2023-09-17
Enamine
EN300-1925263-0.05g
2-(5-bromopyrimidin-2-yl)propanenitrile
2228869-09-6
0.05g
$959.0 2023-09-17
Enamine
EN300-1925263-0.1g
2-(5-bromopyrimidin-2-yl)propanenitrile
2228869-09-6
0.1g
$1005.0 2023-09-17
Enamine
EN300-1925263-2.5g
2-(5-bromopyrimidin-2-yl)propanenitrile
2228869-09-6
2.5g
$2240.0 2023-09-17
Enamine
EN300-1925263-5.0g
2-(5-bromopyrimidin-2-yl)propanenitrile
2228869-09-6
5g
$3313.0 2023-05-31

Additional information on 2-(5-bromopyrimidin-2-yl)propanenitrile

Introduction to 2-(5-bromopyrimidin-2-yl)propanenitrile (CAS No. 2228869-09-6)

2-(5-bromopyrimidin-2-yl)propanenitrile (CAS No. 2228869-09-6) is a significant intermediate in the field of pharmaceutical and agrochemical research, characterized by its unique structural and chemical properties. This compound, featuring a 5-bromopyrimidin-2-yl moiety linked to a propanenitrile group, has garnered attention due to its potential applications in the synthesis of bioactive molecules. The presence of both bromine and nitrile functionalities makes it a versatile building block for further derivatization, enabling the development of novel compounds with tailored biological activities.

The 5-bromopyrimidin-2-yl substituent is particularly noteworthy, as pyrimidine derivatives are widely recognized for their role in medicinal chemistry. Pyrimidines are heterocyclic aromatic compounds that form the core structure of several essential biomolecules, including nucleic acids. Consequently, compounds containing pyrimidine moieties are frequently explored in drug discovery efforts aimed at modulating various biological pathways. The bromine atom at the 5-position of the pyrimidine ring serves as a reactive handle, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

On the other hand, the propanenitrile group introduces a different chemical space, providing opportunities for diversification in synthetic strategies. The nitrile functionality can undergo hydrolysis to form carboxylic acids or reduction to yield amides, while also serving as a precursor for other nitrogen-containing heterocycles. This dual functionality makes 2-(5-bromopyrimidin-2-yl)propanenitrile a valuable asset in multi-step synthetic routes, allowing chemists to explore a wide range of structural modifications.

Recent advancements in medicinal chemistry have highlighted the importance of optimizing drug-like properties through structural modifications. The combination of the 5-bromopyrimidin-2-yl and propanenitrile groups in this compound aligns well with current trends toward designing molecules with improved solubility, metabolic stability, and target binding affinity. For instance, studies have demonstrated that pyrimidine-based scaffolds can be effectively incorporated into kinase inhibitors, antiviral agents, and anticancer drugs. The bromine atom's presence further enhances these possibilities by enabling selective modifications that fine-tune pharmacokinetic profiles.

In the realm of agrochemicals, derivatives of 2-(5-bromopyrimidin-2-yl)propanenitrile have shown promise as leads for developing novel pesticides and herbicides. The structural motif is reminiscent of known bioactive compounds that interact with essential enzymatic pathways in pests and weeds. By leveraging computational chemistry and high-throughput screening techniques, researchers can rapidly assess the potential of this compound as a precursor for crop protection agents. Such efforts are crucial in addressing the growing demand for sustainable agricultural practices.

The synthesis of 2-(5-bromopyrimidin-2-yl)propanenitrile typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes the bromination of a pyrimidine derivative followed by nucleophilic substitution or condensation reactions to introduce the propanenitrile moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are essential for supporting large-scale applications in both academic research and industrial settings.

From a mechanistic perspective, understanding the reactivity of both functional groups is key to maximizing synthetic utility. The bromine atom's electrophilicity makes it susceptible to nucleophilic attack, while the nitrile group's polar nature allows for coordination with transition metals in catalytic systems. This interplay has been exploited in various synthetic strategies, including transition-metal-catalyzed cross-coupling reactions that form carbon-carbon bonds under mild conditions. Such reactions are cornerstone techniques in modern organic synthesis and have revolutionized the construction of complex molecules.

The pharmaceutical industry has increasingly recognized the value of intermediates like 2-(5-bromopyrimidin-2-yl)propanenitrile due to their versatility and adaptability in drug design. For example, recent studies have explored its use in developing small-molecule inhibitors targeting protein-protein interactions relevant to inflammatory diseases and cancer. By modifying the substituents on either the pyrimidine or propanenitrile moieties, researchers can generate libraries of compounds with distinct pharmacological profiles. This approach leverages structure-based drug design principles to identify leads with high affinity and selectivity for biological targets.

In addition to pharmaceutical applications, this compound has found utility in materials science and chemical biology research. The ability to incorporate well-defined functional groups into organic molecules allows chemists to create probes for studying biological processes at the molecular level. For instance, fluorescent analogs of 2-(5-bromopyrimidin-2-yl)propanenitrile have been used to visualize cellular compartments or track protein dynamics using fluorescence microscopy techniques.

The regulatory landscape surrounding such intermediates is also evolving, with increasing emphasis on sustainable chemistry practices. Manufacturers and researchers are adopting greener synthetic routes that minimize waste generation and hazardous exposures while maintaining high product purity standards. These efforts align with global initiatives aimed at promoting environmental responsibility without compromising scientific innovation.

In conclusion,2-(5-bromopyrimidin-2-yl)propanenitrile (CAS No. 2228869-09-6) represents a compelling example of how structural diversity can drive innovation across multiple scientific disciplines including medicine,agrochemistry,and materials science Its unique combination of reactive sites offers unparalleled flexibility for designing novel bioactive molecules,making it an indispensable tool for modern research endeavors While challenges remain regarding scalability,regulatory compliance,and cost-effectiveness advances continue at an accelerated pace promising even greater applications yet undiscovered

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